molecular formula C16H19N3O3 B4579127 2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B4579127
M. Wt: 301.34 g/mol
InChI Key: QYVNXQSKAATYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)acetamide is 301.14264148 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

A study by Dollé et al. (2008) highlighted the radiosynthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to "2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)acetamide", for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research demonstrates the potential of such compounds in diagnostic imaging, particularly for neurological conditions (Dollé et al., 2008).

Anticonvulsant Activity

Severina et al. (2020) conducted a study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, exploring their potential as anticonvulsant agents. While the core structure varies, the research on closely related compounds indicates the broader applicability of pyrimidinyl derivatives in developing treatments for seizure disorders (Severina et al., 2020).

Antimicrobial and Antifungal Activity

Research by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives fused with thiophene rings, using citrazinic acid as a starting material, revealed significant antibacterial and antifungal activities. Such studies underscore the potential of pyrimidinyl derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Chemical Synthesis and Biological Activities

Another study by Su et al. (1988) explored the chemical synthesis and biological activities of 5-deazaaminopterin analogues bearing substituents at the 5- and/or 7-positions, including pyrimidinyl derivatives. This research contributes to the understanding of how modifications to the pyrimidinyl core can impact biological activity, offering insights into the development of chemotherapeutic agents (Su et al., 1988).

Broad-Spectrum Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, demonstrating the versatility of acetamide derivatives in addressing fungal infections. The findings highlight the potential for developing new antifungal treatments based on pyrimidinyl and acetamide chemistry (Bardiot et al., 2015).

Properties

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-4-22-14-7-5-13(6-8-14)18-15(20)10-19-12(3)9-11(2)17-16(19)21/h5-9H,4,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVNXQSKAATYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.